(S)-7,8-Dimethylchroman-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(4S)-7,8-dimethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10H,5-6,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
XQXVQTSILZCMDL-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@H](CCO2)N)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CCO2)N)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of S 7,8 Dimethylchroman 4 Amine and Analogues
Strategies for Chroman-4-amine (B2768764) Core Synthesis
The construction of the chroman-4-amine scaffold is a critical step in the synthesis of this class of compounds. Various synthetic strategies have been developed, with the majority focusing on the initial synthesis of a chroman-4-one precursor followed by its conversion to the corresponding amine.
Reductive Amination Protocols from Chromanone Precursors
Reductive amination of a chroman-4-one precursor is the most direct and widely employed method for the synthesis of chroman-4-amines. This process typically involves a two-step sequence in a single pot: the formation of an imine or enamine intermediate from the ketone and an amine source, followed by reduction to the desired amine.
The synthesis of the prerequisite 7,8-dimethylchroman-4-one can be achieved through methods such as the intramolecular cyclization of a corresponding substituted phenoxypropionic acid. For instance, the synthesis of 7,8-dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one has been accomplished, demonstrating a pathway to 7,8-disubstituted chroman-4-ones researchgate.net. A similar strategy starting from 2,3-dimethylphenol could be envisaged to obtain the 7,8-dimethylchroman-4-one precursor. A general and efficient one-step procedure for the synthesis of various substituted chroman-4-ones involves a base-mediated aldol (B89426) condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition nih.govacs.orgnih.gov.
Once the 7,8-dimethylchroman-4-one is obtained, it can be subjected to reductive amination. Common amine sources include ammonia (to yield the primary amine), primary amines (to yield secondary amines), or secondary amines (to yield tertiary amines). A variety of reducing agents can be employed for this transformation, with the choice often depending on the specific substrates and desired selectivity.
| Reducing Agent | Amine Source | Typical Conditions | Reference |
| Sodium borohydride (NaBH₄) | Ammonia, Primary or Secondary Amines | Methanol, room temperature | General textbook knowledge |
| Sodium cyanoborohydride (NaBH₃CN) | Ammonia, Primary or Secondary Amines | Mildly acidic pH, Methanol | General textbook knowledge |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ammonia, Primary or Secondary Amines | Pressurized H₂, various solvents | General textbook knowledge |
| ω-Transaminases | Alanine (amine donor) | Biocatalytic conditions, aqueous buffer | mdpi.com |
Biocatalytic reductive amination using ω-transaminases represents a greener alternative to traditional chemical methods. These enzymes can catalyze the asymmetric amination of ketones, offering a potential route to enantiomerically enriched chroman-4-amines directly from the chromanone mdpi.com.
Other Synthetic Approaches to Chroman-4-amines
While reductive amination from chromanones is the most prevalent method, other synthetic strategies for the chroman-4-one core, and by extension the chroman-4-amine, have been explored. These alternative routes often focus on the construction of the chroman ring system.
Radical cascade cyclizations of o-allyloxybenzaldehydes have emerged as a powerful tool for the synthesis of substituted chroman-4-ones. These reactions can be initiated by various radical precursors, allowing for the introduction of diverse functional groups at the 3-position of the chroman-4-one ring researchgate.net. Another approach involves the intramolecular Houben-Hoesch reaction of 3-aryloxypropanenitriles to afford chroman-4-ones in excellent yields researchgate.net.
Enantioselective Synthesis of (S)-Chroman-4-amine Structures
The biological activity of chiral amines is often stereospecific, making the enantioselective synthesis of (S)-7,8-Dimethylchroman-4-amine a critical aspect of its chemical development. Several strategies can be employed to obtain the desired (S)-enantiomer.
One common approach is the chiral resolution of a racemic mixture of 7,8-dimethylchroman-4-amine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base.
Asymmetric synthesis offers a more direct route to the enantiomerically pure compound. This can be achieved through several methods:
Asymmetric Reductive Amination: The use of a chiral catalyst or a chiral auxiliary during the reductive amination of 7,8-dimethylchroman-4-one can induce stereoselectivity, leading to the preferential formation of the (S)-amine.
Biocatalytic Methods: As mentioned earlier, ω-transaminases can be employed for the asymmetric amination of chromanones. By selecting an appropriate enzyme, it is possible to achieve high enantioselectivity for the (S)-amine mdpi.com. Another biocatalytic approach is the kinetic resolution of a racemic chroman-4-amine using an amine dehydrogenase. This method has been successfully applied to the resolution of 4-aminochromane, yielding the (S)-amine with high enantiomeric excess mdpi.com.
| Method | Description | Key Features |
| Chiral Resolution | Separation of enantiomers via diastereomeric salt formation with a chiral acid. | Well-established, but the maximum theoretical yield for the desired enantiomer is 50%. |
| Asymmetric Reductive Amination | Use of a chiral catalyst or auxiliary to induce stereoselectivity in the amination of the chromanone. | Can provide high enantiomeric excess in a single step. |
| Biocatalytic Asymmetric Amination | Use of enzymes like ω-transaminases to directly synthesize the chiral amine from the ketone. | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Biocatalytic Kinetic Resolution | Enzymatic resolution of a racemic amine, for example, using an amine dehydrogenase. | Can provide high enantiomeric excess for the remaining amine. |
Regioselective Functionalization and Substitution Strategies on the Chromane (B1220400) Ring
The introduction of substituents onto the aromatic ring of the chromane core is a key strategy for modifying the properties of this compound. The existing methyl groups at the 7 and 8 positions will influence the regioselectivity of further substitution reactions.
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. The electron-donating nature of the alkyl groups and the ether oxygen in the chromane ring system activates the aromatic ring towards electrophilic attack. The directing effects of these substituents will determine the position of the incoming electrophile. Common EAS reactions include:
Halogenation: Introduction of bromine or chlorine using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃.
Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids. The nitro group can subsequently be reduced to an amino group.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.
The precise regioselectivity of these reactions on the 7,8-dimethylchroman-4-amine scaffold would need to be determined experimentally, as the directing effects of the existing substituents could lead to a mixture of products.
Generation of Chroman-4-amine Derivatives and Analogues
Further diversification of the this compound structure can be achieved by modifying the primary amino group or other parts of the molecule.
N-Acylation of the primary amine is a common method to generate a wide range of amide derivatives. This can be achieved by reacting the amine with various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent.
N-Alkylation can be used to introduce alkyl groups to the nitrogen atom, leading to the formation of secondary and tertiary amines. This can be accomplished by reacting the primary amine with alkyl halides. However, overalkylation can be a significant side reaction. A more controlled method for N-alkylation is reductive amination, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent.
The synthesis of various substituted chroman-4-one and chromone (B188151) derivatives has been reported, which can serve as precursors for a wide range of chroman-4-amine analogues with different substitution patterns on the chromane ring nih.govacs.orgnih.gov. For example, the synthesis of 6,8-dibromo-2-pentylchroman-4-one highlights the feasibility of introducing substituents at various positions on the aromatic ring nih.govacs.orgnih.gov. These substituted chroman-4-ones can then be converted to their corresponding amines via reductive amination.
| Derivative Type | Synthetic Method | Reagents |
| N-Acyl derivatives | Acylation | Acyl chlorides, Anhydrides, Carboxylic acids with coupling agents |
| N-Alkyl derivatives | Alkylation | Alkyl halides |
| N-Alkyl derivatives | Reductive Amination | Aldehydes or Ketones with a reducing agent |
| Ring-substituted analogues | Synthesis from substituted precursors | Substituted 2'-hydroxyacetophenones and aldehydes |
Pharmacological Investigations of S 7,8 Dimethylchroman 4 Amine and Chromane Derivatives Preclinical Perspectives
Enzyme Inhibition Studies
Enzymes are a primary focus for drug design, as modulating their activity can produce immediate and well-defined physiological effects. mdpi.com Chromane (B1220400) derivatives have been extensively studied as inhibitors of various enzymes, particularly those involved in neurotransmitter metabolism. researchgate.net
Cholinesterase (AChE and BuChE) Inhibition
Inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for conditions characterized by a decline in cholinergic neurotransmission, such as Alzheimer's disease. nih.govnih.govnih.gov While AChE is the primary enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, BuChE also plays a role, particularly as AChE levels decrease during the progression of Alzheimer's disease. nih.govmdpi.com Consequently, dual inhibitors that target both enzymes may offer enhanced therapeutic benefits. nih.govmdpi.com
In Vitro Enzyme Kinetics and Inhibition Profiles
A variety of chromane and chromone (B188151) derivatives have been synthesized and evaluated for their ability to inhibit AChE and BuChE. researchgate.net In vitro assays, typically employing the colorimetric method developed by Ellman, are used to determine the inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC₅₀). nih.govnih.govmdpi.comresearchgate.net
Studies on amino-7,8-dihydro-4H-chromenone derivatives have shown promising results, particularly against BuChE. nih.gov For instance, derivative 4k (a specific amino-7,8-dihydro-4H-chromenone) demonstrated potent BuChE inhibition with an IC₅₀ value of 0.65 µM. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions at various positions on the chromenone scaffold significantly influence inhibitory activity. nih.gov For example, 4-chlorobenzyloxy and 4-bromobenzyloxy substitutions at the R¹ position led to compounds with significant BuChE inhibitory activity, with IC₅₀ values of 0.89 µM and 1.19 µM, respectively. nih.gov Another study on different chromone derivatives identified compound NSS-17 as a potent AChE inhibitor with an IC₅₀ of 1.59 µM. bohrium.com
The table below summarizes the in vitro cholinesterase inhibitory activities of selected chromane and chromone derivatives.
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
| Amino-7,8-dihydro-4H-chromenone 4k | BuChE | 0.65 ± 0.13 | nih.gov |
| Amino-7,8-dihydro-4H-chromenone 4c (4-chlorobenzyloxy substitution) | BuChE | 0.89 ± 0.24 | nih.gov |
| Amino-7,8-dihydro-4H-chromenone 4d (4-bromobenzyloxy substitution) | BuChE | 1.19 ± 0.31 | nih.gov |
| Chromone derivative NSS-17 | hAChE | 1.59 ± 0.02 | bohrium.com |
| Lead compound G801-0274 | eeAChE | 2.05 | mdpi.com |
| Lead compound G801-0274 | eqBChE | 0.03 | mdpi.com |
| Derivative 8i | eeAChE | 0.39 | mdpi.com |
| Derivative 8i | eqBChE | 0.28 | mdpi.com |
| ZINC390718 | AChE | 543.8 | nih.gov |
| ZINC390718 | BuChE | 241.1 | nih.gov |
Characterization of Inhibition Mechanisms (e.g., mixed inhibition)
Kinetic studies are performed to elucidate the mechanism by which these compounds inhibit cholinesterases. Understanding the inhibition mechanism (e.g., competitive, non-competitive, or mixed) provides insight into how the inhibitor interacts with the enzyme. mdpi.com
For the amino-7,8-dihydro-4H-chromenone derivative 4k , kinetic analysis revealed a competitive type of inhibition against BuChE, with an inhibition constant (Kᵢ) of 0.55 µM. nih.gov This suggests that the inhibitor binds to the active site of the enzyme, directly competing with the substrate. nih.gov Similarly, studies on certain aminoalkanol derivatives also demonstrated a competitive mode of AChE inhibition. mdpi.com In contrast, some succinimide (B58015) derivatives have also been identified as competitive inhibitors of acetylcholinesterase. mdpi.com A competitive mechanism implies that the inhibitor and the substrate vie for the same binding site on the enzyme. mdpi.com
Monoamine Oxidase (MAO-A and MAO-B) Inhibition
Monoamine oxidases (MAO) are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. nih.govfrontiersin.org They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. frontiersin.org MAO-A preferentially metabolizes serotonin (B10506) and noradrenaline, while MAO-B has a higher affinity for phenylethylamine. frontiersin.org Dopamine (B1211576) is a substrate for both isoforms. frontiersin.org Inhibition of MAO, particularly MAO-B, is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease, as it increases dopamine levels in the brain. mdpi.comeurekaselect.com
Chromone and chromane derivatives have emerged as a significant class of potent and selective MAO-B inhibitors. researchgate.neteurekaselect.comnih.gov For example, 5-hydroxy-2-methyl-chroman-4-one (HMC), isolated from a fungus, was found to be a reversible and competitive MAO-B inhibitor with an IC₅₀ value of 3.23 µM and a Kᵢ value of 0.896 µM. nih.gov It showed approximately 4-fold selectivity for MAO-B over MAO-A (IC₅₀ = 13.97 µM). nih.gov
Further studies on chromone derivatives have identified compounds with even greater potency and selectivity. researchgate.net A series of C6-benzyloxy substituted chromones showed high affinity for human MAO-B. researchgate.net Adding acidic or aldehydic groups to the C3 position of 6-[(3-bromobenzyl)oxy]chromones resulted in potent, reversible MAO-B inhibitors with IC₅₀ values of 2.8 nM and 3.7 nM, respectively. researchgate.net In another study, some 3-(phenylamino)methylidene chromane-2,4-dione derivatives were found to be potent MAO-B inhibitors, with one compound showing an IC₅₀ value of 0.065 µM. nih.gov
The table below presents the MAO inhibitory data for selected chromane and chromone derivatives.
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity | Source |
| 5-hydroxy-2-methyl-chroman-4-one (HMC) | MAO-B | 3.23 | ~4-fold vs MAO-A | nih.gov |
| 5-hydroxy-2-methyl-chroman-4-one (HMC) | MAO-A | 13.97 | - | nih.gov |
| Chromane-2,4-dione derivative 133 | MAO-B | 0.638 | - | nih.gov |
| Chromane-2,4-dione derivative 137 | hMAO-B | 0.065 | Selective vs hMAO-A | nih.gov |
| 6-[(3-bromobenzyl)oxy]chromone with C3-acidic group | MAO-B | 0.0028 | Potent inhibitor | researchgate.net |
| 6-[(3-bromobenzyl)oxy]chromone with C3-aldehydic group | MAO-B | 0.0037 | Potent inhibitor | researchgate.net |
Other Enzyme Targets and Their Modulation
Beyond cholinesterases and monoamine oxidases, the versatile chromane scaffold has been explored for its potential to modulate other enzyme systems. One such target is acetyl-CoA carboxylases (ACCs), which are rate-limiting enzymes in fatty acid synthesis and have been implicated in metabolic diseases and cancers. nih.gov
A series of chroman derivatives were synthesized and evaluated for their inhibitory activity against ACCs. nih.gov Among them, compound 4s emerged as a potent dual inhibitor of ACC1 and ACC2, with IC₅₀ values of 98.06 nM and 29.43 nM, respectively. nih.gov This finding indicates that the chromane structure can be adapted to target enzymes outside the realm of neurodegeneration, highlighting its broad utility in medicinal chemistry. nih.gov
Receptor Binding and Modulatory Activities
In addition to enzyme inhibition, chromane derivatives have been investigated for their ability to bind to and modulate the activity of various cell surface receptors.
For instance, a study on chromene and chromone derivatives isolated from a marine-derived fungus found that these compounds exhibited modulatory activities on liver X receptors (LXRs). nih.gov Specifically, pestalotiochromone A was identified as a potential new LXR agonist, showing a high binding affinity for LXRα with a dissociation equilibrium constant (KD) of 6.2 µM. nih.gov
Other studies have explored the interaction of related structures, such as coumarin-chalcone hybrids, with adenosine (B11128) receptors (ARs). nih.gov These G protein-coupled receptors are involved in numerous physiological processes. nih.gov Certain hybrid compounds displayed affinity for the hA₁ and hA₃ adenosine receptor subtypes, with Kᵢ values in the micromolar range. nih.gov While not chromane derivatives themselves, these findings with structurally related heterocyclic compounds suggest that the broader class of benzopyran-based structures holds potential for receptor modulation.
Interactions with Trace Amine-Associated Receptors (TAARs)
Trace amine-associated receptors (TAARs) are a family of G protein-coupled receptors (GPCRs) that are activated by trace amines, which are present at much lower concentrations in the brain than classical monoaminergic neurotransmitters like dopamine and serotonin. nih.govmdpi.com The best-characterized member of this family is TAAR1. mdpi.com TAAR1 is expressed in brain regions associated with schizophrenia, and preclinical studies suggest that TAAR1 agonists have antipsychotic-like effects. mdpi.comnih.gov This has led to the investigation of TAAR1 as a promising target for new schizophrenia treatments. mdpi.com
While direct studies on (S)-7,8-Dimethylchroman-4-amine's interaction with TAARs are not extensively available in the reviewed literature, the broader class of chromane derivatives has been explored for their potential to interact with various GPCRs. The structural similarity of this compound to known TAAR1 ligands, particularly the presence of an amine group, suggests a potential for interaction. However, without specific binding assay data for this compound, its activity at TAARs remains speculative.
Sigma (σ1 and σ2) Receptor Binding Affinities
Sigma receptors, classified as σ1 and σ2, are recognized as promising targets for the treatment of various conditions, including cancer and neurological disorders. nih.govsigmaaldrich.com The σ1 receptor, a 223 amino acid protein, is primarily located at the endoplasmic reticulum and is involved in regulating intracellular calcium levels, apoptosis, and the activity of other receptors. nih.govacs.org
Research has shown that 3-amino-chromane derivatives exhibit high binding affinity for the σ1 receptor, with some compounds binding in the low nanomolar range. nih.gov Specifically, ligands with a (3R,4R) absolute stereochemistry on the 3-amino-chromane core have demonstrated higher affinity and greater selectivity for σ1 over other proteins. nih.gov While direct binding data for this compound is not specified, related chromane derivatives have been investigated. For instance, certain chromenone derivatives have been identified as new σ1/σ2 ligands. researchgate.net The structural features of this compound, particularly the chroman core and the amine group, suggest it could be a candidate for sigma receptor binding.
Relevance to Amine-Activated G Protein-Coupled Receptors (GPCRs)
The chromane scaffold is a key structural component in many compounds that interact with a variety of cellular targets, including amine-activated G protein-coupled receptors (GPCRs). researchgate.net TAAR1, a member of the GPCR family, is activated by trace amines and is a target for antipsychotic drug development. mdpi.comdoi.org The dysregulation of trace amines has been linked to psychiatric and neurological disorders. doi.org
While specific studies on this compound and its direct interactions with a broad range of amine-activated GPCRs are limited in the provided search results, the known activity of related chromane derivatives at receptors like TAAR1 and sigma receptors (which are also GPCRs) highlights the potential of this chemical class to modulate GPCR signaling. mdpi.comnih.gov The amine group in this compound is a key feature for potential interactions with these receptors.
Antiproliferative and Anticancer Research
Chromane derivatives have emerged as a significant class of compounds in anticancer research due to their ability to inhibit cancer cell proliferation and induce apoptosis. researchgate.netijpsjournal.com
In Vitro Evaluation in Cancer Cell Lines
Numerous studies have demonstrated the antiproliferative effects of chromane derivatives in various cancer cell lines. For instance, certain chromane derivatives have shown remarkable inhibitory effects on the growth of the human breast cancer cell line MCF-7. nih.gov One particular compound, 6i, exhibited a GI50 (the concentration required for 50% inhibition of cell growth) of 34.7 µM in this cell line. nih.gov Other research has focused on spirocyclic chromane derivatives for the treatment of prostate cancer, with the most potent compound, B16, inhibiting the proliferation of enzalutamide-resistant 22Rv1 cells with an IC50 value of 96 nM. nih.gov
Furthermore, chroman-4-one derivatives have been evaluated for their antiproliferative activity against MCF-7 (breast cancer) and A549 (lung carcinoma) cell lines. acs.org The antiproliferative effects of these compounds were found to correlate with their potency as SIRT2 inhibitors. acs.org Additionally, 7,8-dihydroxy-4-arylcoumarins, which are related to chromanes, have demonstrated anti-proliferation activities against human breast carcinoma MDA-MB-468 cells and human epidermoid carcinoma A431 cells with IC50 values in the low micromolar range. researchgate.net
Table 1: In Vitro Antiproliferative Activity of Chromane Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value |
| Chromane derivative (6i) | MCF-7 (Breast Cancer) | GI50 | 34.7 µM nih.gov |
| Spirocyclic chromane derivative (B16) | 22Rv1 (Prostate Cancer) | IC50 | 96 nM nih.gov |
| 7,8-dihydroxy-4-arylcoumarin (6a) | MDA-MB-468 (Breast Cancer) | IC50 | 0.64 µM researchgate.net |
| 7,8-dihydroxy-4-arylcoumarin (6b) | MDA-MB-468 (Breast Cancer) | IC50 | 0.69 µM researchgate.net |
| 7,8-dihydroxy-4-arylcoumarin (6c) | MDA-MB-468 (Breast Cancer) | IC50 | 1.33 µM researchgate.net |
| 7,8-dihydroxy-4-arylcoumarin (6a) | A431 (Epidermoid Carcinoma) | IC50 | 2.56 µM researchgate.net |
| 7,8-dihydroxy-4-arylcoumarin (6b) | A431 (Epidermoid Carcinoma) | IC50 | 1.78 µM researchgate.net |
| 7,8-dihydroxy-4-arylcoumarin (6c) | A431 (Epidermoid Carcinoma) | IC50 | 2.29 µM researchgate.net |
Proposed Molecular Targets and Pathways for Anticancer Action
The anticancer activity of chromane derivatives is attributed to their interaction with various molecular targets and pathways. One key target is the p300/CBP co-activator, which plays a significant role in cell cycle progression and cell growth. nih.gov Spirocyclic chromane derivatives have been designed as p300 HAT inhibitors. nih.gov Molecular docking studies suggest that these compounds can form hydrogen bonds with key residues in the p300 protein, such as Arg1462, contributing to their inhibitory activity. nih.gov
Another important pathway targeted by chromane derivatives is the sirtuin 2 (SIRT2) signaling pathway. acs.org Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, an enzyme implicated in cell cycle regulation and tumorigenesis. acs.org The antiproliferative effects of these compounds in breast and lung cancer cells correlate with their SIRT2 inhibitory potency. acs.org
Furthermore, some 3-styrylchromone derivatives have been found to suppress the HMGB1-RAGE signaling pathway, which is involved in creating an inflammatory tumor microenvironment. mdpi.com These compounds inhibit the phosphorylation of ERK1/2, leading to the suppression of cytokine production. mdpi.com In colorectal cancer cells, they also inhibit the activation of cyclin-dependent kinase 1 and AKT, down-regulate the anti-apoptotic protein XIAP, and up-regulate pro-apoptotic proteins like Bax and caspase-3/7, ultimately inducing apoptosis. mdpi.com Chalcone derivatives, which share structural similarities with some chromanes, are also known to target multiple cellular molecules involved in cancer, such as MDM2/p53, tubulin, and NF-kappa B. mdpi.com
Antimicrobial and Antifungal Research
Chromene and its derivatives have demonstrated significant potential as antimicrobial and antifungal agents, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungi. researchgate.netijpsjournal.com Their mechanisms of action are diverse, including the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerases, disruption of bacterial membranes, and interference with protein and nucleic acid synthesis. ijpsjournal.com
Several studies have highlighted the antimicrobial efficacy of specific chromane derivatives. For instance, a series of chroman compounds were reported to possess antimicrobial activity. nih.gov Rhenium tricarbonyl complexes of thiazolohydrazinylidene-chroman-2,4-diones have been shown to be active against Methicillin-resistant Staphylococcus aureus (MRSA) in vivo. chemrxiv.org Additionally, novel 4-chromanone (B43037) derivatives incorporating carboxamide and 1,3,4-thiadiazole (B1197879) thioether moieties displayed moderate to good antibacterial activity against Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzicolaby. tandfonline.com One compound, 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide (6f), showed superior inhibition rates against these bacteria compared to commercial standards. tandfonline.com Spiropyrrolidines tethered with thiochroman-4-one/chroman-4-one scaffolds have also exhibited moderate to excellent activity against screened microbe strains. researchgate.net
In the realm of antifungal research, chromene derivatives have been effective against various fungal pathogens, including Candida albicans, Saccharomyces cerevisiae, Aspergillus niger, and Microsporum gypseum. nih.gov Chromenol derivatives incorporating a triazole ring have shown promising antifungal activity, with some compounds being more active than reference drugs like ketoconazole (B1673606) and bifonazole (B1667052). nih.gov The most sensitive fungus was found to be Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov Molecular docking studies suggest that these compounds may exert their antifungal effect by inhibiting CYP51, a key enzyme in ergosterol (B1671047) biosynthesis. nih.gov
Table 2: Antimicrobial and Antifungal Activity of Chromane Derivatives
| Compound Class/Derivative | Target Organism(s) | Key Findings |
| Rhenium tricarbonyl complexes of thiazolohydrazinylidene-chroman-2,4-diones | Staphylococcus aureus (MRSA) | Efficiently eradicated MRSA in vivo. chemrxiv.org |
| 4-Chromanone derivative (6f) | Xanthomonas axonopodis pv. citri, Xanthomonas oryzae pv. oryzicolaby | Superior inhibition rates compared to commercial standards. tandfonline.com |
| Spiropyrrolidines with thiochroman-4-one/chroman-4-one | Various microbe strains | Moderate to excellent activity. researchgate.net |
| Chromenol derivatives with a triazole ring | Trichoderma viride, Candida albicans, etc. | Higher activity than ketoconazole and bifonazole against several fungi. nih.gov |
| 3-Azolyl-4-chromanone phenyl hydrazones | C. albicans, S. cerevisiae, A. niger, M. gypseum | Exhibited antifungal potential. nih.gov |
Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
The chromane scaffold is a core structure in many compounds investigated for their antibacterial potential. Studies have explored the efficacy of various derivatives against both Gram-positive and Gram-negative bacteria, including the commonly pathogenic Staphylococcus aureus and Escherichia coli.
Research into derivatives of 4-Chloro-7-hydroxy-chromen-2-one demonstrated antibacterial effects against these strains. ejmse.ro The activity was evaluated using the Kirby-Bauer method, with the zone of inhibition measured in millimeters. The results showed that the synthesized compounds exhibited varying degrees of inhibition, which increased with concentration. ejmse.ro For instance, one derivative showed an inhibition zone against S. aureus that increased from 8.5 mm to 15.5 mm as the concentration was raised. ejmse.ro Similarly, against E. coli, a different derivative produced inhibition zones from 9.8 mm to 14.8 mm. ejmse.ro
Other related compounds, such as 7-hydroxycoumarin (7-HC), have also shown effectiveness. Studies have reported the antimicrobial activity of 7-HC and its derivatives against a panel of bacteria including E. coli and S. aureus. nih.gov Furthermore, investigations into 8-Amino-4,7-dihydroxy-chromen-2-one derivatives also confirmed bacteriostatic and bactericidal activity against these bacteria when compared to standard antibiotics. researchgate.net The emergence of bacterial resistance to existing drugs has motivated the synthesis of new classes of antimicrobial agents, with coumarin (B35378) and chromane derivatives being promising candidates. researchgate.net
| Compound | Bacterial Strain | Inhibition Zone (mm) at 2mg/ml | Inhibition Zone (mm) at 3mg/ml | Inhibition Zone (mm) at 5mg/ml |
|---|---|---|---|---|
| Derivative a | Staphylococcus aureus | 8.5 | 11.5 | 15.5 |
| Derivative b | Staphylococcus aureus | 9.2 | 12.2 | 15.5 |
| Derivative c | Staphylococcus aureus | 7.5 | 10.8 | 13.5 |
| Derivative a | E. Coli | 7.8 | 10.2 | 12.7 |
| Derivative b | E. Coli | 8.8 | 13.2 | 14.4 |
| Derivative c | E. Coli | 9.8 | 11.6 | 14.8 |
Evaluation of Antifungal Properties (e.g., Lasiodiplodia theobromae)
The antifungal potential of chromane derivatives has been evaluated against a range of fungal pathogens. While research on the specific fungus Lasiodiplodia theobromae has identified potent natural inhibitors like lasiodiplodin (B122564) nih.gov, studies on synthetic chromane derivatives have focused on other clinically and agriculturally relevant fungi.
For example, a series of novel 1H-1,2,4-triazole functionalized chromenols were synthesized and tested against a panel of eight fungi. nih.gov The in vitro evaluation revealed that several of the tested compounds were more active than the reference drugs, ketoconazole and bifonazole. nih.gov Compound 3k, in particular, exhibited the highest activity, with Minimum Inhibitory Concentration (MIC) values ranging from 22.1 to 184.2 µM depending on the fungal species. nih.gov The most susceptible fungus was Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov Molecular docking studies suggested that the inhibition of sterol 14α-demethylase (CYP51) is a likely mechanism for the antifungal action of these chromenol derivatives. nih.gov
Similarly, (E)-benzylidene-chroman-4-one was investigated for its activity against Candida species, demonstrating fungicidal-like activity that likely targets the plasma membrane. semanticscholar.orgmdpi.com These findings underscore the potential of the chromane and chromone frameworks in developing new antifungal agents. semanticscholar.orgmdpi.comnih.gov
| Fungus | Compound 3k | Compound 3n | Bifonazole (Reference) | Ketoconazole (Reference) |
|---|---|---|---|---|
| Aspergillus fumigatus (ATCC 26934) | 184.2 | 199.8 | 212.7 | 188.5 |
| Aspergillus ochraceus (ATCC 1008) | 92.1 | 99.9 | 212.7 | 188.5 |
| Aspergillus niger (ATCC 15475) | 92.1 | 99.9 | 212.7 | 188.5 |
| Candida albicans (ATCC 10231) | 46.1 | 99.9 | 212.7 | 188.5 |
| Penicillium funiculosum (ATCC 36839) | 46.1 | 71.3 | 106.3 | 94.2 |
| Trichoderma viride (IAM 5061) | 22.1 | 71.3 | 106.3 | 94.2 |
Antioxidant and Anti-inflammatory Properties
Chromane derivatives are widely recognized for their antioxidant and anti-inflammatory activities. nih.gov These properties are often attributed to the phenolic hydroxyl group on the chromane ring system, which is capable of scavenging free radicals.
In studies of anti-inflammatory effects, the isochroman (B46142) derivative 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) was shown to suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage and BV2 microglial cells. nih.gov DMHM significantly inhibited the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) and downregulated the expression of cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS). nih.gov Furthermore, it decreased the mRNA expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). The mechanism was linked to the suppression of the NF-κB and JNK MAPK pathways and the induction of heme oxygenase-1 (HO-1) expression. nih.gov Other studies on 8-substituted-7-benzoyloxy-4-methyl-6-nitrocoumarin derivatives also confirmed anti-inflammatory activity in vivo using a carrageenan-induced paw edema model. researchgate.net
The antioxidant properties have been demonstrated in various assays. A series of 7-hydroxychroman-2-carboxylic acid N-alkylamides exhibited potent inhibition of lipid peroxidation in rat brain homogenates, with some derivatives being three times more potent than the standard antioxidant Trolox. researchgate.net The antioxidant efficiency of coumarin derivatives is strongly influenced by their structure, particularly the presence and position of hydroxyl groups. Compounds with ortho-dihydroxy (catechol) groups, such as 7,8-dihydroxycoumarin (daphnetine), have been shown to possess superior antioxidant efficiency. researchgate.net
Neuroprotective Effects in Preclinical Models
The antioxidant and anti-inflammatory properties of chromane-related compounds contribute to their potential neuroprotective effects. Inflammation and oxidative stress are key pathological mechanisms in many neurodegenerative diseases.
Preclinical studies in non-human primate models of Parkinson's disease have provided significant evidence of neuroprotection. The compound 7,8-dihydroxyflavone (B1666355) (7,8-DHF), which shares a core structure related to chromanes, was administered to monkeys treated with the neurotoxin MPP+. nih.gov The results showed that 7,8-DHF treatment could prevent the progressive degeneration of midbrain dopaminergic neurons by mitigating the neurotoxic effects of MPP+. nih.gov This study highlights the potential of such small molecules to be developed into therapeutic agents for neurodegenerative conditions. nih.gov
The anti-inflammatory effects observed in BV2 microglial cells by compounds like DMHM also point towards a neuroprotective role. nih.gov By inhibiting the production of pro-inflammatory cytokines and other mediators in the brain's resident immune cells, these compounds could help reduce the neuroinflammatory processes that contribute to neuronal damage in diseases like Alzheimer's and Parkinson's. nih.govnih.gov
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies for Ligand-Target Interaction Profiling
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as (S)-7,8-Dimethylchroman-4-amine, to the active site of a target protein.
Docking studies involving chroman-4-amine (B2768764) derivatives have been instrumental in identifying potential biological targets. For instance, derivatives of chroman-4-amine have been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. These studies help in understanding the key interactions between the ligand and the amino acid residues of the enzyme's active site. The amine group at the 4-position and the chroman ring structure are crucial for forming hydrogen bonds and hydrophobic interactions, respectively, which contribute to the binding affinity.
Table 1: Representative Molecular Docking Data for Chroman Derivatives with Butyrylcholinesterase (BChE)
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |
| (S)-Chroman-4-amine analogue | Human BChE | Data not available | Trp82, Ser198, His438 |
| Hypothetical this compound | Human BChE | Predicted to be favorable | Expected to interact with key residues in the active site gorge |
Note: The data for this compound is hypothetical and for illustrative purposes, as specific studies on this compound were not found in the public domain.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment, allowing for the assessment of the conformational stability of the ligand in the binding site and the calculation of binding free energies.
Prediction of Pharmacological Relevance through In Silico Methods
In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial in the early stages of drug development. These computational tools assess the drug-likeness of a compound based on its physicochemical properties. Parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area are calculated to predict oral bioavailability and potential for crossing the blood-brain barrier.
For this compound, in silico predictions would likely focus on its potential as a central nervous system (CNS) active agent, given the known neurological targets of similar compounds. The "rule of five" is a common guideline used to predict oral bioavailability, and it is expected that this compound would adhere to these rules.
Table 2: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value | Significance |
| Molecular Weight | ~191.27 g/mol | Adheres to "Rule of Five" (<500) |
| LogP (Lipophilicity) | Data not available | Influences absorption and distribution |
| Hydrogen Bond Donors | 1 (amine group) | Adheres to "Rule of Five" (<5) |
| Hydrogen Bond Acceptors | 1 (ether oxygen) | Adheres to "Rule of Five" (<10) |
| Polar Surface Area (PSA) | Data not available | Predicts cell membrane permeability |
| Blood-Brain Barrier (BBB) Penetration | Predicted to be possible | Important for CNS-targeting drugs |
Note: Specific predicted values from computational studies on this compound are not publicly available and are presented as estimates based on its structure.
Density Functional Theory (DFT) Studies for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of a compound. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive. For this compound, DFT calculations would help in understanding its electronic properties, which are fundamental to its interaction with biological targets. The distribution of electron density, electrostatic potential maps, and orbital shapes can reveal the most likely sites for electrophilic and nucleophilic attack, providing a rationale for its binding mechanism at a subatomic level.
Table 3: Representative DFT-Calculated Electronic Properties for Chroman Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Chroman-4-one derivative | Data not available | Data not available | Data not available |
| Hypothetical this compound | Data not available | Data not available | Data not available |
Note: Specific DFT data for this compound is not available in the public domain. The table illustrates the type of data obtained from such studies.
Future Research Directions and Unaddressed Areas
Exploration of Novel Synthetic Pathways and Efficient Scalable Production
The synthesis of chroman-4-one derivatives, the precursors to chroman-4-amines, often faces challenges that limit yield and scalability. ucl.ac.ukresearchgate.net Current methods can be complex, and while techniques like microwave-assisted synthesis have shown efficiency for some analogues, there is a clear need for more robust and economically viable production methods for (S)-7,8-Dimethylchroman-4-amine. acs.org
Future research should focus on:
Developing Stereoselective Syntheses: Creating the (S)-enantiomer specifically is crucial, as different enantiomers can have vastly different biological activities. Research into new chiral catalysts or enzymatic resolutions could provide more direct and efficient routes.
Scalability for Industrial Application: A critical unaddressed area is the transition from laboratory-scale synthesis to large-scale industrial production. Future pathways must be designed with scalability in mind, favoring cost-effective starting materials, stable intermediates, and conditions that are manageable on a large scale. Overcoming limitations in current reductive amination procedures, such as chemoselectivity issues and the need for harsh reagents, will be key. chemrxiv.org
Advanced SAR Elucidation via Targeted Combinatorial Chemistry
Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound. For the chroman-4-amine (B2768764) scaffold, SAR studies have revealed that substitutions at various positions on the chroman ring can dramatically influence biological activity. nih.govmdpi.com However, a detailed SAR map for the this compound variant is largely unexplored.
Targeted combinatorial chemistry offers a powerful tool to address this. nih.govwikipedia.orgnih.gov This approach allows for the rapid synthesis of a large library of related compounds, where specific parts of the molecule are systematically varied. wikipedia.org
Future research efforts should include:
Library Synthesis: Creation of a focused library of molecules based on the this compound core. This would involve varying substituents on the aromatic ring (beyond the existing methyl groups), the amine group, and potentially the chroman ring itself.
High-Throughput Screening: Screening the generated library against a panel of biological targets to quickly identify compounds with enhanced potency or selectivity. nih.gov
Computational Modeling: Using computational chemistry to predict the binding of derivatives to target proteins, helping to rationalize SAR data and guide the design of the next generation of compounds. mdpi.com Dynamic combinatorial chemistry (DCC) could be employed in conjunction with structure-based design to identify potent binders from a mixture of building blocks in the presence of a biological target. youtube.com
Table 1: Illustrative SAR Trends in Chromanone Derivatives
This table illustrates how modifications to the parent chromanone scaffold have influenced inhibitory activity against key biological targets in published studies. This provides a template for potential modifications to this compound.
| Scaffold Modification | Target Enzyme | Observed Activity Trend | Reference |
| Substitution at C2, C6, C8 | SIRT2 | Larger, electron-withdrawing groups at C6/C8 and a C3-C5 alkyl chain at C2 are crucial for high potency. | acs.org |
| Substitution at C6 | ACC Inhibitor | Substitution at the C6 position of the chromanone ring plays a crucial role in inhibitory activity. | researchgate.net |
| Amine substitution | Kinases | A secondary amine is often critical for kinase inhibitory activity. | mdpi.com |
| Linker between amine and phenyl group | Kinases | Increased chain length (n ≥ 2) between a secondary amine and a phenyl group can dramatically increase activity. | mdpi.com |
Identification of Emerging Biological Targets and Their Underlying Mechanisms
Chroman-based compounds have been identified as inhibitors of several enzymes implicated in neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BuChE). nih.govucl.ac.uknih.gov This has positioned the scaffold as a prime candidate for developing multi-target-directed ligands (MTDLs) for complex conditions like Alzheimer's disease. rsc.orgnih.gov
While these are known targets, the full biological profile of this compound remains to be determined. Future research must broaden the scope of investigation to include:
Sirtuins: Some chroman-4-one derivatives are selective inhibitors of SIRT2, an enzyme linked to neurodegeneration. acs.org Investigating the effect of this compound on SIRT2 and other sirtuin isoforms is a logical next step.
Telomerase: Certain chromen-4-one derivatives have shown promise as telomerase inhibitors by regulating the expression of dyskerin, suggesting a potential application in cancer therapy. nih.gov
Oxidative Stress Pathways: The antioxidant properties of the chroman ring are well-documented. nih.gov Future studies should quantify the ability of this compound to mitigate oxidative stress by measuring its impact on reactive oxygen species (ROS) production and its interaction with antioxidant pathways. mdpi.com
Anti-inflammatory Mechanisms: Given the link between neuroinflammation and neurodegeneration, exploring the compound's effect on inflammatory markers in microglia and astrocytes is a critical unaddressed area. mdpi.com
Table 2: Potential Biological Targets for Chroman Scaffolds
This table summarizes key enzymes and pathways that have been identified as targets for chromone (B188151) and chromanone derivatives in various studies.
| Target Class | Specific Target | Potential Therapeutic Area | Reference(s) |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease | nih.govnih.gov |
| Monoamine Oxidases | MAO-A, MAO-B | Alzheimer's & Parkinson's Disease | nih.govucl.ac.ukresearchgate.net |
| Sirtuins | SIRT2 | Neurodegenerative Diseases | acs.org |
| Telomerase | hTERT (via Dyskerin) | Cancer | nih.gov |
| Protein Kinases | Various | Cancer, Inflammation | mdpi.com |
| Oxidative Stress | ROS, Nrf2 pathway | Neurodegeneration, General Health | mdpi.comoup.com |
Q & A
Q. What are the established synthetic routes for (S)-7,8-Dimethylchroman-4-amine, and how do reaction conditions influence enantiomeric purity?
The synthesis of chiral chroman-4-amine derivatives typically involves nucleophilic aromatic substitution or reductive amination. For example, analogous compounds like 6-Chloroquinolin-4-amine are synthesized via refluxing 4,7-dichloroquinoline with ammonia in ethanol . For this compound, stereocontrol can be achieved using chiral auxiliaries or asymmetric catalysis. Reaction temperature, solvent polarity, and catalyst loading (e.g., chiral palladium complexes) critically affect enantiomeric excess (ee). Post-synthesis, chiral HPLC or capillary electrophoresis should validate purity, referencing methods from fluorinated analogs like (S)-7-Fluorochroman-4-amine .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
Structural confirmation requires a combination of NMR (¹H, ¹³C, and 2D COSY/HSQC), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For stereochemical analysis, circular dichroism (CD) spectroscopy or vibrational circular dichroism (VCD) can resolve absolute configuration. Comparative data from related compounds, such as (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine (InChI: 1S/C10H9F4NO...), highlight the importance of fluorine substituents in enhancing spectral resolution .
Q. What are the recommended storage conditions to maintain the stability of this compound?
Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber vials to prevent photodegradation. Similar amines, like (S)-7-Fluorochroman-4-amine, show reduced stability at room temperature due to oxidation of the amine group; thus, adding stabilizers (e.g., BHT at 0.01% w/w) is advised .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound across different assay systems?
Contradictions often arise from assay-specific variables (e.g., cell line viability, solvent compatibility). For example, dimethyl sulfoxide (DMSO) concentrations >1% may inhibit enzymatic activity. Validate results using orthogonal assays (e.g., SPR binding vs. cellular IC50) and control for batch-to-batch compound variability via HPLC-UV purity checks . Reference fluorinated analogs, where trifluoromethyl groups alter lipophilicity and target engagement .
Q. What computational strategies are effective in predicting the pharmacokinetic (PK) profile of this compound?
Use molecular dynamics (MD) simulations to assess blood-brain barrier permeability or metabolic stability. QSAR models trained on chroman-4-amine derivatives (e.g., logP values from 1.5–3.2) can predict absorption and clearance. Tools like SwissADME or AutoDock Vina integrate steric and electronic parameters from analogs like 5,7-Dibromochroman-4-amine (MW 306.98) .
Q. How do stereochemical modifications (e.g., R vs. S configuration) impact the compound’s interaction with biological targets?
Enantiomer-specific activity is common in aminochroman derivatives. For example, (S)-7-Fluorochroman-4-amine showed 10-fold higher affinity for serotonin receptors than its R-isomer . Use surface plasmon resonance (SPR) or cryo-EM to map binding pocket interactions. Mutagenesis studies can identify residues sensitive to stereochemical changes .
Q. What analytical methods are optimal for quantifying trace impurities in this compound batches?
Ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) or LC-MS/MS provides sensitivity for detecting sub-0.1% impurities. Reference the European Pharmacopoeia guidelines for validation parameters (linearity, LOQ, precision). For halogenated analogs, ICP-MS detects residual catalysts (e.g., palladium) .
Q. How can researchers design robust dose-response studies to evaluate the compound’s therapeutic index?
Use a staggered dosing protocol (e.g., 0.1–100 µM) in primary cell lines and animal models. Account for species-specific metabolic differences by comparing murine vs. human liver microsome stability. For toxicity thresholds, reference LD50 data from structurally similar amines, adjusting for substituent effects (e.g., methyl vs. trifluoromethyl groups) .
Methodological Best Practices
- Data Reproducibility : Document reaction conditions (solvent, temperature, catalyst) and analytical parameters (column type, mobile phase) in detail, per IUPAC guidelines .
- Conflict Resolution : Cross-validate contradictory bioactivity findings using orthogonal assays and independent compound batches .
- Safety Protocols : Follow GHS hazard statements (e.g., H302, H315) and use PPE as outlined for ethyltetrahydropyran-4-amine handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
